BZ-Val-gly-arg-amc trifluoroacetate salt BZ-Val-gly-arg-amc trifluoroacetate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542939
InChI: InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)
SMILES:
Molecular Formula: C30H37N7O6
Molecular Weight: 591.7 g/mol

BZ-Val-gly-arg-amc trifluoroacetate salt

CAS No.:

Cat. No.: VC16542939

Molecular Formula: C30H37N7O6

Molecular Weight: 591.7 g/mol

* For research use only. Not for human or veterinary use.

BZ-Val-gly-arg-amc trifluoroacetate salt -

Specification

Molecular Formula C30H37N7O6
Molecular Weight 591.7 g/mol
IUPAC Name N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide
Standard InChI InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)
Standard InChI Key PDUGCIODBWSTTA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

BZ-Val-Gly-Arg-AMC trifluoroacetate salt is characterized by a benzoyl group, a tripeptide sequence (Val-Gly-Arg), and the fluorogenic AMC reporter. The trifluoroacetate counterion enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO) . Key properties include:

PropertyValue/Description
Molecular FormulaC30H37N7O6CF3CO2H\text{C}_{30}\text{H}_{37}\text{N}_{7}\text{O}_{6} \cdot \text{CF}_{3}\text{CO}_{2}\text{H}
Molecular Weight705.7 g/mol
AppearanceWhite powder
SolubilitySoluble in DMSO; aqueous buffers at ≤1 mM
Storage Conditions-15°C (powder); -20°C for DMSO solutions
FluorescenceExcitation: 380 nm; Emission: 460 nm

The compound’s stability is notable, with a shelf life of ≥2 years when stored as a powder, though DMSO solutions degrade within one month .

Synthesis and Structural Features

The synthesis of BZ-Val-Gly-Arg-AMC trifluoroacetate salt employs solid-phase peptide synthesis (SPPS):

  • Resin Activation: A Rink amide MBHA resin (0.31 mmol/g) is functionalized with the C-terminal arginine residue using Fmoc chemistry.

  • Peptide Elongation: Sequential coupling of glycine, valine, and benzoyl-protected amino acids is performed using N,N\text{N,N}-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • AMC Conjugation: The AMC fluorophore is attached via amide bond formation at the N-terminus.

  • Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by HPLC purification to ≥98% purity .

Critical to its function is the Arg-AMC bond, which is selectively hydrolyzed by trypsin-like proteases. Substitutions at the P2 position (e.g., Thr → Val) reduce catalytic efficiency by 10-fold, underscoring the importance of polar residues (Ser/Thr) for substrate recognition .

Mechanism of Proteolytic Activity

BZ-Val-Gly-Arg-AMC acts as a substrate for serine proteases, particularly the 20S proteasome’s β2 subunit. Upon hydrolysis, the released AMC generates a fluorescence signal proportional to enzymatic activity :

Bz-Val-Gly-Arg-AMCProteaseBz-Val-Gly-Arg+AMC\text{Bz-Val-Gly-Arg-AMC} \xrightarrow{\text{Protease}} \text{Bz-Val-Gly-Arg} + \text{AMC}

Kinetic Parameters:

  • KMK_M: 20.4 ± 2.0 μM (for PmC11 protease)

  • kcatk_{cat}: 3.3 ± 0.1 s1^{-1}

  • Catalytic Efficiency (kcat/KMk_{cat}/K_M): 1.6×105s1M11.6 \times 10^{5} \, \text{s}^{-1}\text{M}^{-1}

This substrate’s selectivity for trypsin-like activity complements other proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), enabling multiplexed assays .

Applications in Biomedical Research

Proteasome Activity Profiling

BZ-Val-Gly-Arg-AMC is integral to studying proteasome dysfunction in neurodegenerative diseases. For example, Gillardon et al. (2007) used it to demonstrate that Alzheimer’s disease-associated 20S proteasomes retain trypsin-like activity despite post-translational modifications . Similarly, Lightcap et al. (2000) applied it to quantify proteasome inhibition by PS-341 (bortezomib), a therapeutic agent for multiple myeloma .

Drug Discovery

The substrate enables high-throughput screening of protease inhibitors. In thrombin inhibition assays, Z-Gly-Gly-Arg-AMC (a structural analog) revealed IC50_{50} values for macrocyclic inhibitors, with KiK_i calculations using the Cheng-Prusoff equation . Such studies inform the development of anticoagulants and anticancer drugs .

Cellular Signaling Studies

BZ-Val-Gly-Arg-AMC trifluoroacetate salt activates the ERK pathway, implicating proteasome activity in mitogen-activated protein kinase (MAPK) signaling. This has implications for cancer research, where ERK dysregulation is common.

Comparative Analysis with Related Substrates

SubstrateTarget ActivityKMK_M (μM)kcatk_{cat} (s1^{-1})Applications
BZ-Val-Gly-Arg-AMCTrypsin-like (20S β2)20.43.3Neurodegeneration, cancer
Suc-LLVY-AMCChymotrypsin-like (20S β5)50.14.8Drug resistance studies
Z-LLE-AMCPGPH (20S β1)35.22.1Antigen processing

BZ-Val-Gly-Arg-AMC’s specificity for β2 subunits makes it indispensable for dissecting proteasome isoform contributions to disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator